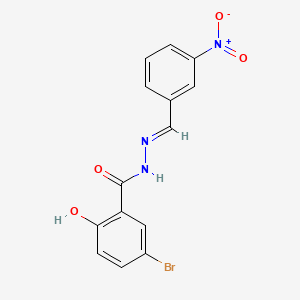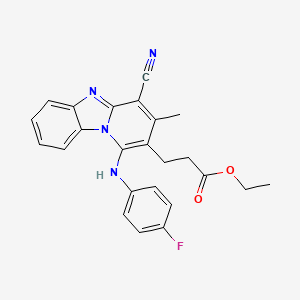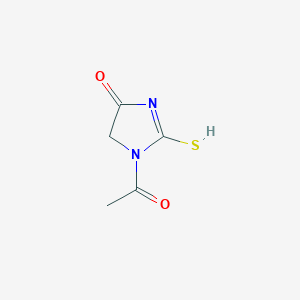![molecular formula C18H16N2O3S B7729435 (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one](/img/structure/B7729435.png)
(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes an ethoxyaniline group, a hydroxyphenylmethylidene group, and a thiazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolone compound. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the correct isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohol or ether solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols; carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its possible therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one: Lacks the (5Z) configuration, which may affect its biological activity.
4-(4-methoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.
4-(4-ethoxyanilino)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-2-one: Substitutes a chlorine atom for the hydroxy group, potentially altering its reactivity.
Uniqueness
The unique (5Z) configuration and the presence of both ethoxy and hydroxy groups in (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-15-9-5-13(6-10-15)19-17-16(24-18(22)20-17)11-12-3-7-14(21)8-4-12/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAIUMDZTYINGG-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)SC2=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC\2=NC(=O)S/C2=C\C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B7729356.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide](/img/structure/B7729363.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B7729366.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B7729374.png)
![2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide](/img/structure/B7729377.png)
![7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7729384.png)

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7729390.png)
![1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B7729395.png)
![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzene-1,3-dicarboxylic acid](/img/structure/B7729402.png)
![2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B7729414.png)
![ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE](/img/structure/B7729420.png)

